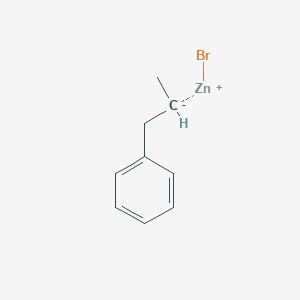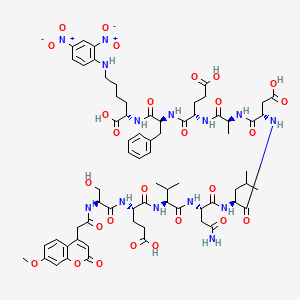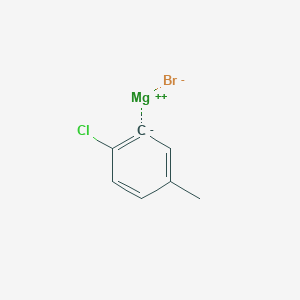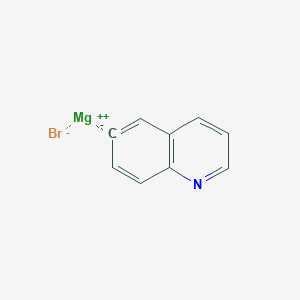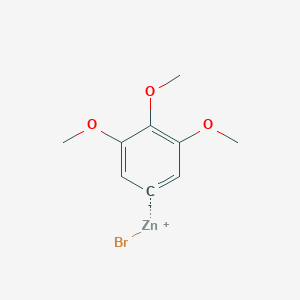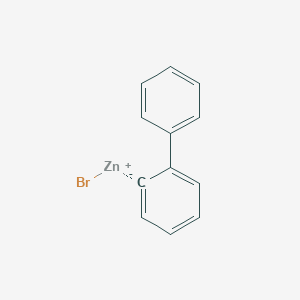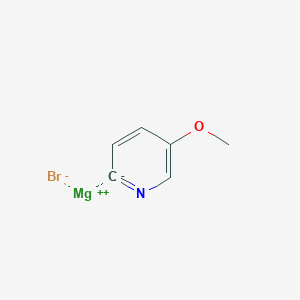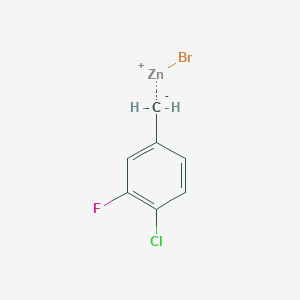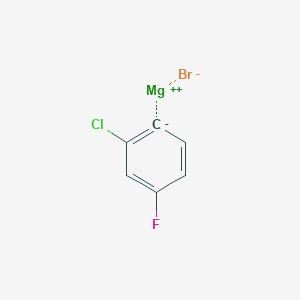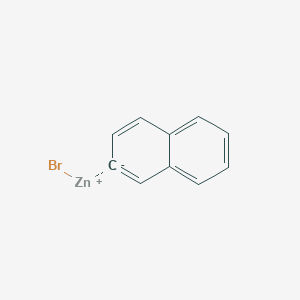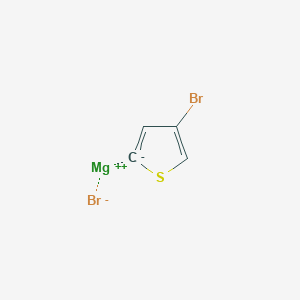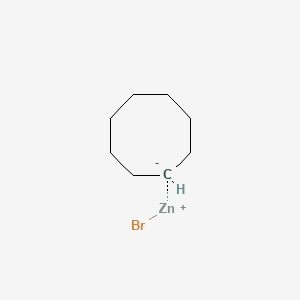
Cyclooctylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctylzinc bromide is an organozinc compound widely used in organic synthesis. It is a reagent that contains a cyclooctyl group bonded to a zinc atom, which is further bonded to a bromine atom. This compound is typically used in various chemical reactions due to its ability to form carbon-carbon bonds, making it valuable in the field of organic chemistry.
Vorbereitungsmethoden
Cyclooctylzinc bromide can be synthesized through several methods. One common method involves the reaction of cyclooctyl bromide with zinc in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds as follows:
Analyse Chemischer Reaktionen
Cyclooctylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles such as alkyl halides to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Transmetalation Reactions: this compound can transfer its cyclooctyl group to other metals, such as palladium or nickel, which can then participate in further reactions.
Wissenschaftliche Forschungsanwendungen
Cyclooctylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: It can be used to synthesize intermediates for pharmaceuticals.
Material Science: It is used in the preparation of novel materials with specific properties, such as photochromic materials.
Wirkmechanismus
The mechanism of action of cyclooctylzinc bromide involves the formation of a carbon-zinc bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to react with electrophiles. The zinc atom can also coordinate with other ligands, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Cyclooctylzinc bromide is similar to other organozinc compounds, such as diethylzinc and diphenylzinc. it is unique due to its cyclooctyl group, which provides different steric and electronic properties compared to linear or aromatic organozinc compounds . This uniqueness makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Similar Compounds
- Diethylzinc
- Diphenylzinc
- Methylzinc bromide
- Ethylzinc iodide
This compound stands out due to its ability to form stable intermediates and its versatility in various chemical reactions.
Eigenschaften
IUPAC Name |
bromozinc(1+);cyclooctane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15.BrH.Zn/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPTVFAQQSIPRI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC[CH-]CCC1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

